Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate
Overview
Description
Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate, commonly known as ethyl benzamido trifluoromethylcyclopropanecarboxylate (EBTC), is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless crystalline solid that is soluble in most organic solvents and has a melting point of 77 °C. EBTC is a versatile compound that has been used in a variety of research studies, including in the synthesis of pharmaceuticals and drug delivery systems, as well as in the development of new materials and catalysts.
Scientific Research Applications
1. Effects on Fruit and Vegetable Preservation
Research highlights the role of cyclopropane derivatives, such as Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate, in the preservation of fruits and vegetables. These compounds can inhibit ethylene perception, significantly impacting fruit ripening and senescence. For instance, the inhibitor 1-methylcyclopropene (1-MCP) is widely used in the apple industry and is being explored for other fruits and vegetables due to its ability to improve the maintenance of product quality. This inhibitor can delay ripening, maintain fruit firmness, and reduce physiological disorders. However, its commercial potential varies for different fruits and vegetables, necessitating further exploration for a broader application range (Watkins, 2006).
2. Plant Growth and Stress Susceptibility
The biochemical precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), suggests a potential application in modulating plant growth and stress susceptibility. ACC can be metabolized by bacteria using ACC-deaminase, which can favor plant growth and lower stress susceptibility. Additionally, ACC is involved in sophisticated transport mechanisms to ensure local and long-distance ethylene responses in plants, indicating its significance beyond being just a precursor to ethylene. The ability of cyclopropane derivatives to modulate ACC levels or activity could therefore have implications in agricultural practices and plant biology (Van de Poel & Van Der Straeten, 2014).
3. Role in Pharmacological Applications
The synthesis and study of fluorocyclopropyl analogs, such as those derived from cyclopropane-containing molecules, have shown potential in pharmacological applications. These derivatives can exhibit improved in vitro profiles compared to their nonfluorinated counterparts. The trans-fluorine effect in cyclopropane has been investigated for its impact on the hydrolysis rate of certain compounds, providing synthetic access to various diastereomers with potential pharmacological uses. This highlights the significance of cyclopropane derivatives in drug development and optimization (Veliks et al., 2020).
properties
IUPAC Name |
ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-2-21-12(20)13(8-10(13)14(15,16)17)18-11(19)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,18,19)/t10-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDSAYYXYXAXDG-MFKMUULPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(F)(F)F)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]1C(F)(F)F)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743213 | |
Record name | Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate | |
CAS RN |
1068146-77-9 | |
Record name | Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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